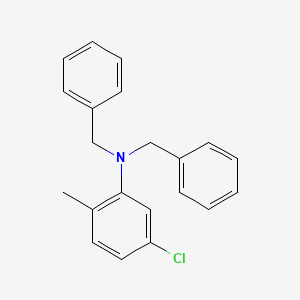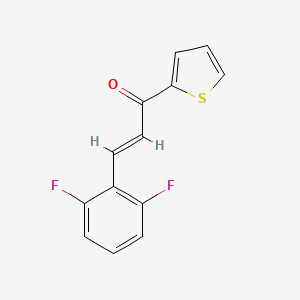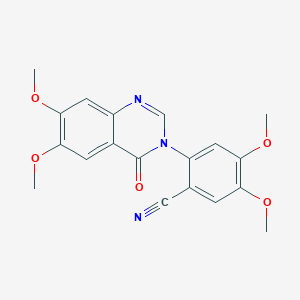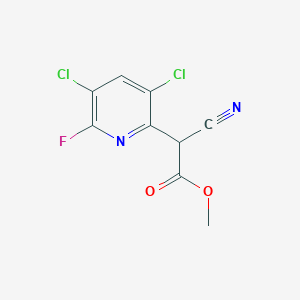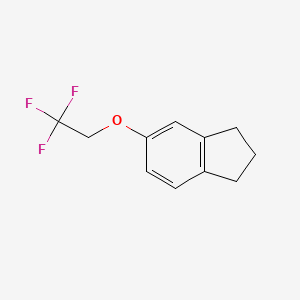
5-(2,2,2-Trifluoroethoxy)indane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2,2-Trifluoroethoxy)indane, also known as 5-TFEI, is a compound of the indane family that is used in various scientific research applications. It is an organofluorine compound that is a derivative of indane and contains a trifluoroethoxy group. 5-TFEI is used in various synthetic applications, such as the synthesis of pharmaceuticals and other organic molecules. It is also used in laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
5-(2,2,2-Trifluoroethoxy)indane is used in various scientific research applications, including the synthesis of pharmaceuticals and other organic molecules. It is also used in laboratory experiments to study its biochemical and physiological effects. This compound has been used to synthesize a variety of pharmaceuticals, such as antifungal drugs, anticancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers and plastics.
作用機序
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)indane is not yet fully understood. However, it is believed that the trifluoroethoxy group of this compound is responsible for its biological activity. The trifluoroethoxy group is thought to interact with proteins and enzymes in the body, thus altering their activity and leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and antifungal properties. In laboratory experiments, this compound has been found to inhibit the growth of various fungal species, as well as to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 5-(2,2,2-Trifluoroethoxy)indane in laboratory experiments include its high solubility in a variety of solvents and its ability to form stable complexes with proteins and enzymes. Additionally, this compound is relatively inexpensive and can be easily synthesized from indane. However, there are some limitations to using this compound in laboratory experiments, such as its instability in the presence of light and heat, as well as its potential toxicity.
将来の方向性
There are several potential future directions for 5-(2,2,2-Trifluoroethoxy)indane research. These include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of this compound from other compounds, such as indole or pyridine. Finally, research could be conducted into the potential toxicity of this compound and its effects on human health.
合成法
5-(2,2,2-Trifluoroethoxy)indane is synthesized from indane, a hydrocarbon compound, via a Friedel-Crafts acylation reaction. In this reaction, indane is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction results in the formation of this compound and trifluoroacetic acid as the by-products. The reaction can be performed in either aqueous or organic solvent, such as dichloromethane or toluene.
特性
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHUSAQEMSJUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

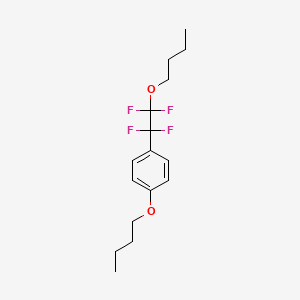

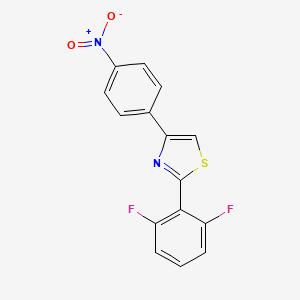

![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)

